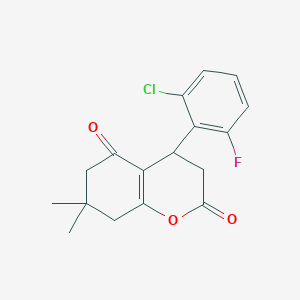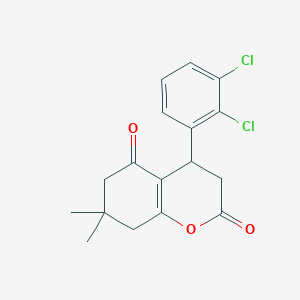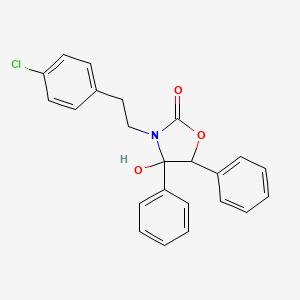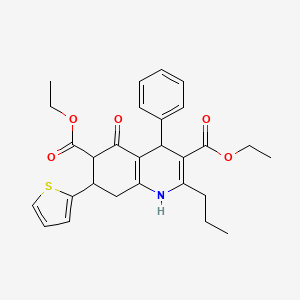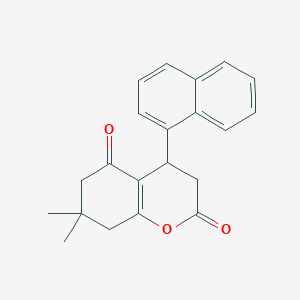
7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Overview
Description
7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a naphthyl group, which is a derivative of naphthalene, and a chromene core, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves multi-component reactions. One common method is the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with naphthylmethylenecyanoacetamide in the presence of a base such as triethylamine in boiling ethanol . This reaction proceeds through a series of condensation and cyclization steps to form the desired chromene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromene ring or the naphthyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chromene or naphthyl rings .
Scientific Research Applications
7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antituberculosis, and antitumor agent.
Photoactive Ingredients: Chromene derivatives are used in the development of photoactive materials for various applications.
Agrochemicals: The compound can be used as an intermediate in the synthesis of agrochemicals.
Synthetic Intermediates: It serves as a precursor for the synthesis of other heterocyclic compounds, such as pyranopyrimidines and pyranopyrazoles.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s ability to intercalate with DNA, potentially disrupting cellular processes. These interactions can lead to antimicrobial, antitumor, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile
- 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Uniqueness
7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is unique due to its specific structural features, such as the presence of both a naphthyl group and a chromene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7,7-dimethyl-4-naphthalen-1-yl-3,4,6,8-tetrahydrochromene-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-21(2)11-17(22)20-16(10-19(23)24-18(20)12-21)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWECGYHFDJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=CC4=CC=CC=C43)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-({[4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306486.png)
![METHYL 2-({[7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306491.png)
![METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306497.png)
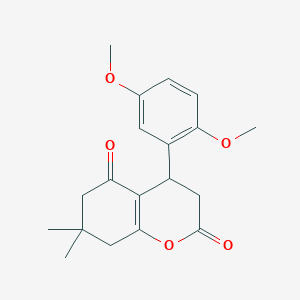
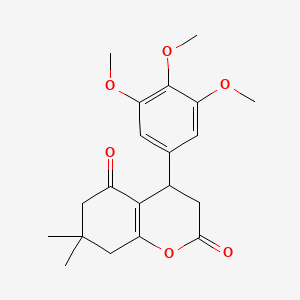
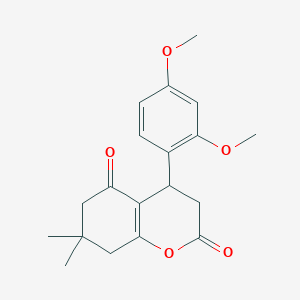
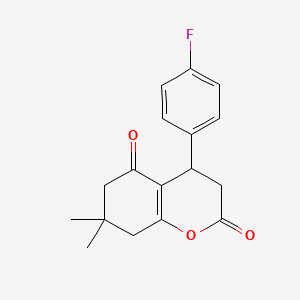
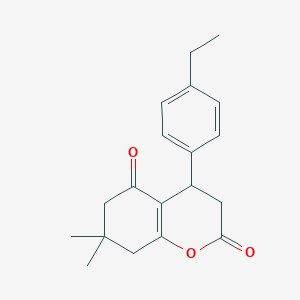
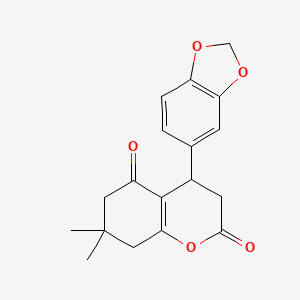
![7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B4306544.png)
